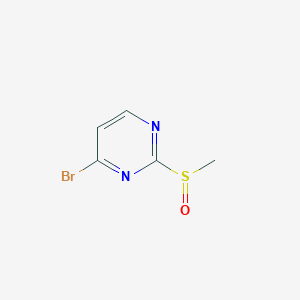
4-Bromo-2-(methylsulfinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(methylsulfinyl)pyrimidine: is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position and a methylsulfinyl group at the 2-position of the pyrimidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylsulfinyl)pyrimidine can be achieved through several methods. One common approach involves the bromination of 2-(methylthio)pyrimidine, followed by oxidation to introduce the methylsulfinyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. The choice of solvents, reagents, and catalysts is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield 4-amino-2-(methylsulfinyl)pyrimidine.
Oxidation and Reduction Reactions: The methylsulfinyl group can be further oxidized to a sulfone or reduced to a sulfide. Oxidizing agents like hydrogen peroxide can convert the methylsulfinyl group to a methylsulfonyl group, while reducing agents like sodium borohydride can reduce it to a methylthio group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and an organoboron reagent .
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride
Coupling: Palladium catalyst, organoboron reagent
Major Products Formed:
- 4-Amino-2-(methylsulfinyl)pyrimidine
- 4-Bromo-2-(methylsulfonyl)pyrimidine
- 4-Bromo-2-(methylthio)pyrimidine
- Various aryl or alkyl-substituted pyrimidines through coupling reactions
Scientific Research Applications
Chemistry: 4-Bromo-2-(methylsulfinyl)pyrimidine is used as a building block in organic synthesis
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceuticals. Pyrimidine derivatives are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The presence of the bromine and methylsulfinyl groups can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 4-Bromo-2-(methylthio)pyrimidine
- 4-Bromo-2-(methylsulfonyl)pyrimidine
- 2-(Methylsulfinyl)pyrimidine
Comparison: 4-Bromo-2-(methylsulfinyl)pyrimidine is unique due to the presence of both a bromine atom and a methylsulfinyl group This combination imparts distinct reactivity and properties compared to similar compoundsSimilarly, 4-Bromo-2-(methylsulfonyl)pyrimidine has a fully oxidized sulfonyl group, leading to different reactivity patterns and uses .
Properties
Molecular Formula |
C5H5BrN2OS |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
4-bromo-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H5BrN2OS/c1-10(9)5-7-3-2-4(6)8-5/h2-3H,1H3 |
InChI Key |
CAXNBQAKQAKIHM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


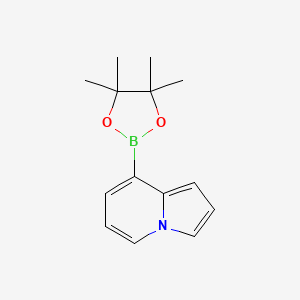
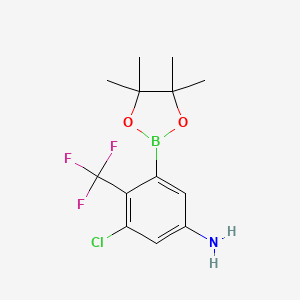
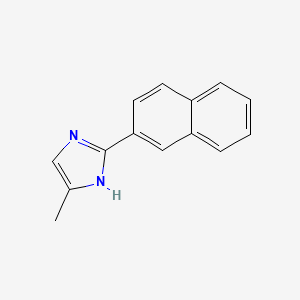
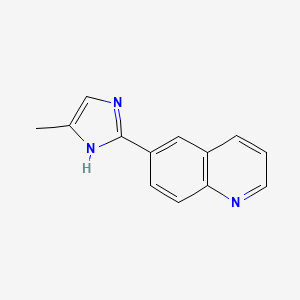
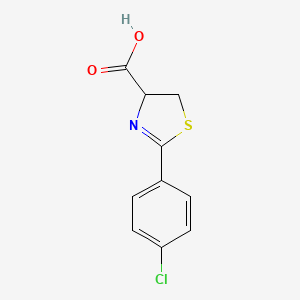
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
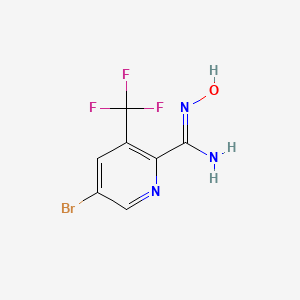
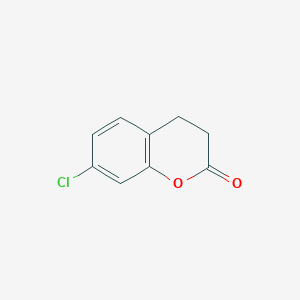
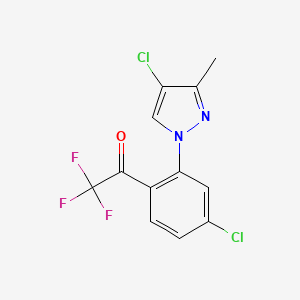
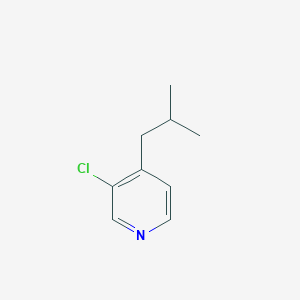
![6-Chloro-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671313.png)
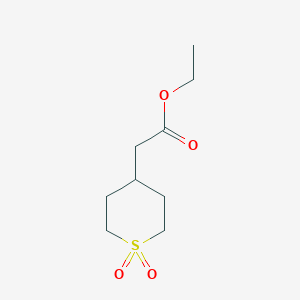
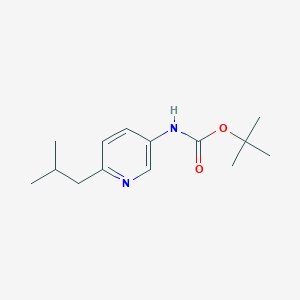
![N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13671324.png)
